![molecular formula C12H19N3O2S B2519258 N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide CAS No. 872103-35-0](/img/structure/B2519258.png)
N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
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Description
N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. CP-544326 is a thiazolidinone derivative and is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes.
Scientific Research Applications
- N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has gained attention as a safener for herbicides. It enhances the selectivity and safety of herbicidal treatments by protecting crops from herbicide-induced damage while allowing effective weed control. The compound achieves this by modulating the plant’s metabolic pathways, minimizing herbicide toxicity to crops while maintaining weed-killing efficacy .
Herbicide Safener
properties
IUPAC Name |
N-cyclopropyl-2-[2-(2-methylpropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-7(2)6-13-12-15-11(17)9(18-12)5-10(16)14-8-3-4-8/h7-9H,3-6H2,1-2H3,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXOAMDXWUCJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C1NC(=O)C(S1)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide |
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